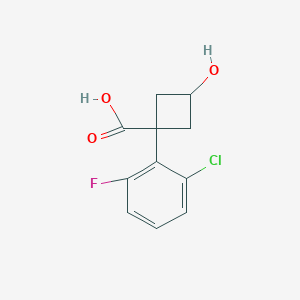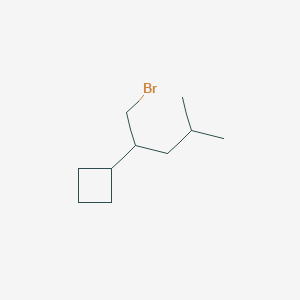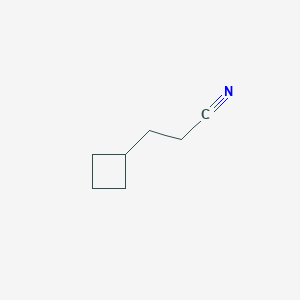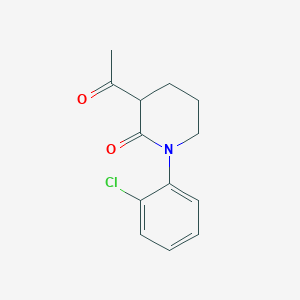
3-Acetyl-1-(2-chlorophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(2-chlorophenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 3-Acetyl-1-(2-chlorophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base can lead to the formation of the desired piperidinone derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
3-Acetyl-1-(2-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(2-chlorophenyl)piperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
3-Acetyl-1-(2-chlorophenyl)piperidin-2-one can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
These compounds share the piperidine core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C13H14ClNO2 |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
3-acetyl-1-(2-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)10-5-4-8-15(13(10)17)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI-Schlüssel |
HVWVMIAWGDRXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
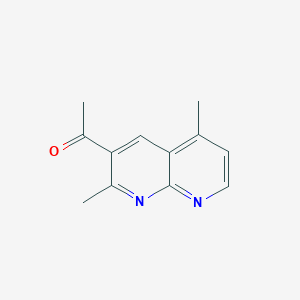
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
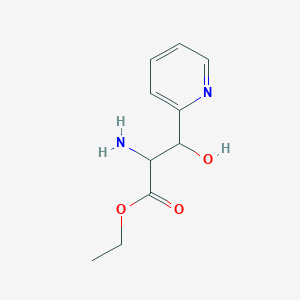
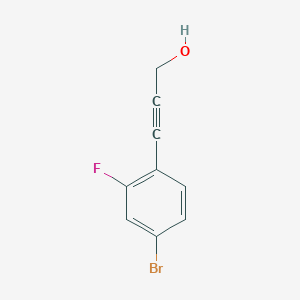
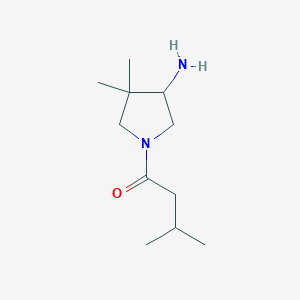
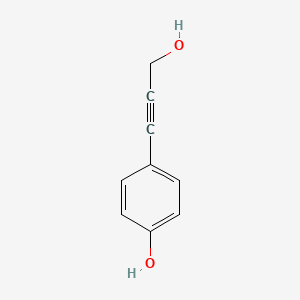
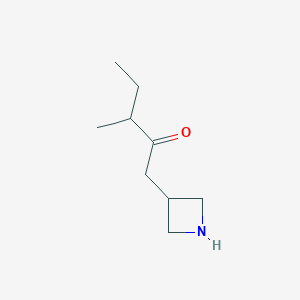
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
